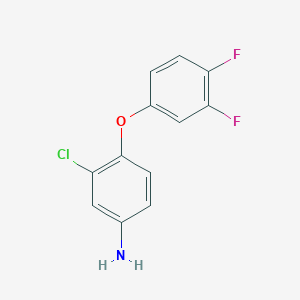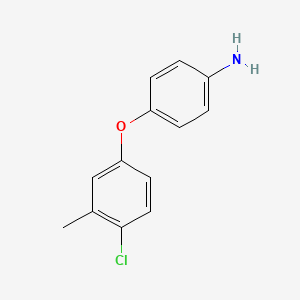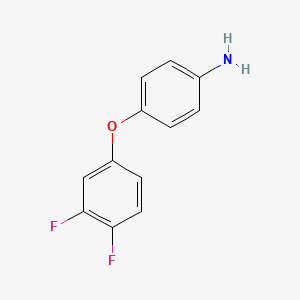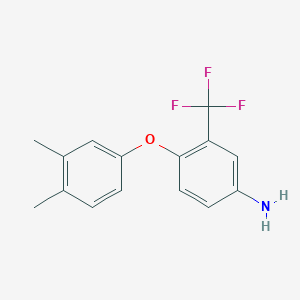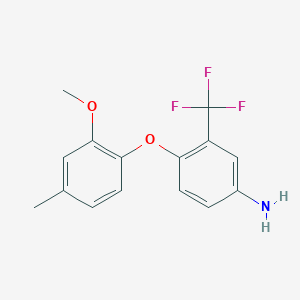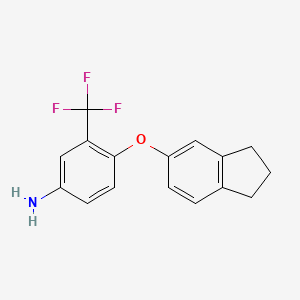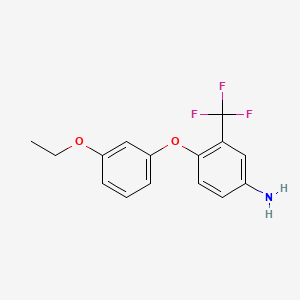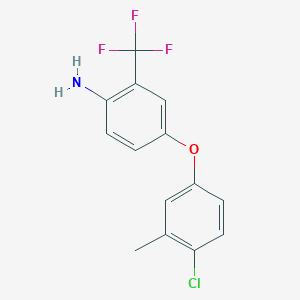
4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamine" is a chemical entity that appears to be related to various research areas, including the synthesis of polyimides, dopaminergic activity, and molecular docking studies. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds typically involves nucleophilic substitution reactions, as seen in the preparation of novel diamine monomers for polyimides . These reactions often use chloro-nitrobenzotrifluoride as a starting material, which is then subjected to further chemical transformations such as reduction to yield the desired amine functionalities. The synthesis process is crucial for obtaining high-purity compounds that can be used in further applications, such as the formation of polyimides or evaluation of biological activity.
Molecular Structure Analysis
Molecular structure analysis often involves computational methods such as Density Functional Theory (DFT) to predict the geometry, vibrational spectra, and electronic properties of compounds . These studies provide detailed insights into bond lengths, bond angles, and the distribution of electron density within a molecule, which are essential for understanding the compound's reactivity and interactions with other molecules. For instance, the molecular docking and quantum chemical calculations can reveal how a compound might interact with biological targets .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to "4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamine" can be inferred from studies on related substances. For example, the dopaminergic activity of substituted benzazepines suggests that structural modifications, such as the introduction of trifluoromethyl groups, can significantly impact biological activity . Additionally, the interaction of similar compounds with serotonin receptors indicates that these molecules can participate in complex biological pathways and may have potential as therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as polyimides derived from fluorinated diamines, include high thermal stability, good mechanical properties, and low dielectric constants . These properties make them suitable for applications in electronics and materials science. The solubility of these compounds in organic solvents is also a critical factor, as it determines their processability and potential use in various industrial processes.
Applications De Recherche Scientifique
1. Environmental Analysis
- A method for determining phenoxy herbicides, closely related to 4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamine, in water samples uses phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This technique provides a sensitive and accurate approach for environmental monitoring (Nuhu et al., 2012).
2. Chemical Synthesis
- The synthesis of similar phenoxy compounds, such as 4-(4-methylphenoxy)benzylamine, has been achieved through reactions involving etherification and reduction. This indicates potential pathways for synthesizing related compounds (Che Ming-ming, 2012).
3. Material Science
- Novel polyamide-imides with ether, sulfur, and trifluoromethyl linkages have been developed, showing that trifluoromethyl groups, as in the subject compound, can enhance material properties like solubility and thermal stability (Shockravi et al., 2009).
4. Biological Activity
- Compounds structurally related to 4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamine, such as phenoxy derivatives of benzothiazole organophosphates, have shown notable antibacterial and antifungal activities. This suggests potential biological applications for the compound (Jhajharia et al., 2010).
5. Polymer Science
- Synthesis of novel polyimides derived from compounds containing trifluoromethyl groups demonstrates the utility of such groups in creating materials with exceptional properties, including solubility and thermal stability (Yin et al., 2005).
6. Photochemistry
- Research on the photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, which are structurally related, has revealed insights into the behavior of compounds with trifluoromethyl substituents under various conditions (Yang et al., 2004).
Propriétés
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-6-9(2-4-12(8)15)20-10-3-5-13(19)11(7-10)14(16,17)18/h2-7H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZGDXDLIWDKBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

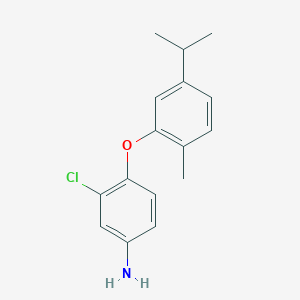

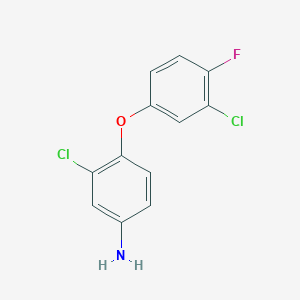
![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)


